Home > Products > Building Blocks P16537 > Pitavastatin Lactone
Pitavastatin Lactone - 141750-63-2

Pitavastatin Lactone

Catalog Number: EVT-339234
CAS Number: 141750-63-2
Molecular Formula: C25H22FNO3
Molecular Weight: 403.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pitavastatin lactone is the primary metabolite of Pitavastatin, a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. [, , , ] It exists in equilibrium with its active acid form, Pitavastatin, in the circulatory system. [, ] While not directly administered as a drug itself, understanding its formation, properties, and interactions is crucial for comprehending Pitavastatin's pharmacokinetics and potential drug-drug interactions.

Pitavastatin

Compound Description: Pitavastatin is a potent competitive inhibitor of HMG-CoA reductase, an enzyme responsible for cholesterol biosynthesis. It is a member of the statin drug class used to lower cholesterol levels and reduce the risk of cardiovascular disease. Pitavastatin exhibits low intrinsic metabolism in hepatic microsomes [, ].

Relevance: Pitavastatin is the parent compound of Pitavastatin lactone. Pitavastatin is metabolized in the body to its lactone form, primarily through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A3 and UGT2B7 []. These two forms exist in equilibrium in the body. Despite their structural similarity, they exhibit different affinities towards drug transporters. For instance, the acid form is a substrate for various SLC transporters, while the lactone form is not []. Furthermore, the lactone form demonstrates less inhibitory potential on CYP enzymes compared to pitavastatin, suggesting a reduced risk of drug-drug interactions [].

Atorvastatin

Compound Description: Atorvastatin is another member of the statin drug class, also inhibiting HMG-CoA reductase to lower cholesterol levels. Atorvastatin is extensively metabolized in the liver, primarily by CYP3A4, into active metabolites including its lactone form [].

Relevance: Atorvastatin and pitavastatin are both statins, but they display differences in their metabolism and potential for drug-drug interactions. Atorvastatin has a higher metabolic clearance rate than pitavastatin []. Unlike pitavastatin lactone, atorvastatin lactone exhibits significant inhibition of CYP3A4, indicating a higher risk of drug-drug interactions [, ].

Simvastatin

Compound Description: Simvastatin is a statin drug that inhibits HMG-CoA reductase. It undergoes extensive first-pass metabolism in the liver, primarily by CYP3A4, forming active metabolites, including simvastatin acid and simvastatin lactone [].

Relevance: Similar to atorvastatin, simvastatin exhibits a distinct metabolic profile compared to pitavastatin, with a higher metabolic clearance rate for its lactone form []. Simvastatin lactone also demonstrates a greater potential for drug-drug interactions compared to pitavastatin lactone due to its inhibitory effects on CYP3A4 [].

Cerivastatin

Compound Description: Cerivastatin is a statin drug that was withdrawn from the market due to severe side effects, particularly rhabdomyolysis. It is metabolized by CYP enzymes, mainly CYP2C8, and forms a lactone metabolite [].

Fluvastatin

Compound Description: Fluvastatin is a synthetic statin that inhibits HMG-CoA reductase. It is metabolized primarily by CYP2C9 and forms active metabolites, including fluvastatin lactone [].

Rosuvastatin

Compound Description: Rosuvastatin is a statin drug primarily metabolized by CYP2C9 to a lesser extent than other statins. It also forms a lactone metabolite, rosuvastatin lactone, which undergoes further metabolism [].

Relevance: While rosuvastatin, like pitavastatin, forms a lactone metabolite, they exhibit differences in their metabolic profiles. Rosuvastatin shows less dependence on CYP2C9 metabolism compared to pitavastatin, and its lactone form has a higher clearance rate [].

UM-2

Compound Description: UM-2 is an unknown metabolite of pitavastatin identified in in vitro studies using human hepatic microsomes. It is formed during the metabolism of pitavastatin in the presence of UDP-glucuronic acid and can be converted back to pitavastatin through enzymatic hydrolysis. UM-2 can also spontaneously convert into a lactone form [].

Synthesis Analysis

The synthesis of pitavastatin lactone can be achieved through several methods, with the most notable being the bismuth-catalyzed two-component hemiacetal/oxa-Michael addition reaction. This method results in high diastereoselectivity and efficiency, allowing for the production of pitavastatin and its lactone form from simpler precursors. Key parameters in this synthesis include:

  • Catalyst: Bismuth-based catalysts are utilized to facilitate the reaction.
  • Reagents: The synthesis typically involves the use of aldehydes and alcohols as starting materials.
  • Conditions: The reactions are generally conducted under controlled temperatures and in specific solvents to optimize yield and purity.
  • Purification: Crystallization techniques are often employed post-synthesis to isolate the desired lactone form .
Molecular Structure Analysis

The molecular structure of pitavastatin lactone is characterized by a complex arrangement of carbon, hydrogen, oxygen, and chlorine atoms. Its chemical formula is C19H19ClO4C_{19}H_{19}ClO_4. The structure features:

  • A lactone ring formed from the cyclization of the carboxylic acid group.
  • Multiple stereocenters that contribute to its biological activity.
  • A lipophilic side chain that enhances its interaction with lipid membranes.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of synthesized pitavastatin lactone .

Chemical Reactions Analysis

Pitavastatin lactone participates in various chemical reactions, primarily involving hydrolysis and esterification due to its lactone functional group. Key reactions include:

  • Hydrolysis: In aqueous environments, pitavastatin lactone can hydrolyze back to pitavastatin, releasing the active drug form.
  • Esterification: The lactone can react with alcohols to form esters, which may alter its pharmacokinetic properties.

These reactions are influenced by factors such as pH, temperature, and solvent polarity, which can significantly impact the stability and reactivity of the compound .

Mechanism of Action

Pitavastatin lactone exerts its pharmacological effects primarily through inhibition of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthetic pathway. The mechanism involves:

  1. Competitive Inhibition: Pitavastatin competes with HMG-CoA for binding at the active site of HMG-CoA reductase, effectively reducing cholesterol synthesis.
  2. LDL Receptor Induction: It enhances the expression of low-density lipoprotein receptors on hepatocytes, promoting LDL uptake from circulation and thereby lowering serum LDL cholesterol levels.
  3. Effects on High-Density Lipoprotein Cholesterol: Pitavastatin has been shown to increase high-density lipoprotein cholesterol levels more effectively than some other statins, contributing to its cardioprotective effects .
Physical and Chemical Properties Analysis

Pitavastatin lactone exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 366.81 g/mol.
  • Solubility: It is soluble in organic solvents but has limited solubility in water due to its lipophilic nature.
  • Stability: The compound is stable under acidic conditions but may undergo hydrolysis in alkaline environments.

These properties are crucial for its formulation into drug products and influence its bioavailability and therapeutic efficacy .

Applications

Pitavastatin lactone is primarily utilized in clinical settings for managing dyslipidemia. Its applications include:

  • Cholesterol Management: Used as a therapeutic agent for lowering LDL cholesterol levels in patients at risk for cardiovascular diseases.
  • Research Tool: Employed in studies investigating lipid metabolism and the pharmacodynamics of statins.
  • Formulation Development: Its unique properties make it suitable for developing novel drug delivery systems aimed at enhancing bioavailability and targeting specific tissues.

Properties

CAS Number

141750-63-2

Product Name

Pitavastatin Lactone

IUPAC Name

(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one

Molecular Formula

C25H22FNO3

Molecular Weight

403.4 g/mol

InChI

InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+/t18-,19-/m1/s1

InChI Key

XJVKVAFYQRWVAJ-MCBHFWOFSA-N

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F

Synonyms

(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
itavastatin
itavastatin calcium
nisvastatin
NK 104
NK-104
P 872441
P-872441
pitavastatin
pitavastatin calcium
pitavastatin lactone

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.